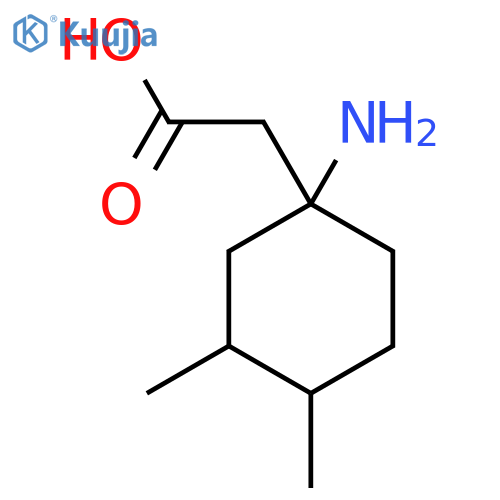

Cas no 1339077-80-3 (2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid)

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-amino-3,4-dimethylcyclohexyl)aceticacid

- 1339077-80-3

- AKOS014073813

- 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid

- EN300-1287910

- CS-0345692

- Cyclohexaneacetic acid, 1-amino-3,4-dimethyl-

- 2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid

-

- インチ: 1S/C10H19NO2/c1-7-3-4-10(11,5-8(7)2)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)

- InChIKey: AWEKKYQIQKJRFR-UHFFFAOYSA-N

- SMILES: OC(CC1(CCC(C)C(C)C1)N)=O

計算された属性

- 精确分子量: 185.141578849g/mol

- 同位素质量: 185.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.6

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 密度みつど: 1.003±0.06 g/cm3(Predicted)

- Boiling Point: 305.3±15.0 °C(Predicted)

- 酸度系数(pKa): 4.72±0.10(Predicted)

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1287910-50mg |

2-(1-amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 50mg |

$647.0 | 2023-10-01 | ||

| Enamine | EN300-1287910-100mg |

2-(1-amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 100mg |

$678.0 | 2023-10-01 | ||

| Enamine | EN300-1287910-1.0g |

2-(1-amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416362-10g |

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 95% | 10g |

¥23450.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416362-1g |

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 95% | 1g |

¥5031.00 | 2024-08-09 | |

| Enamine | EN300-1287910-5000mg |

2-(1-amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 5000mg |

$2235.0 | 2023-10-01 | ||

| Enamine | EN300-1287910-500mg |

2-(1-amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 500mg |

$739.0 | 2023-10-01 | ||

| Enamine | EN300-1287910-1000mg |

2-(1-amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 1000mg |

$770.0 | 2023-10-01 | ||

| Enamine | EN300-1287910-10000mg |

2-(1-amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 10000mg |

$3315.0 | 2023-10-01 | ||

| Enamine | EN300-1287910-250mg |

2-(1-amino-3,4-dimethylcyclohexyl)acetic acid |

1339077-80-3 | 250mg |

$708.0 | 2023-10-01 |

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

6. Book reviews

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acidに関する追加情報

Introduction to 2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid (CAS No. 1339077-80-3)

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1339077-80-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural framework with an amino-substituted cyclohexyl side chain and an acetic acid moiety, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of both basic and acidic functional groups makes it a versatile intermediate in synthetic chemistry, offering opportunities for further derivatization and functionalization to create novel bioactive molecules.

The structural motif of 1-amino-3,4-dimethylcyclohexyl in 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid is particularly noteworthy. The cyclohexyl ring, substituted with two methyl groups at the 3 and 4 positions, imparts steric hindrance and lipophilicity, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. The amino group at the 1-position provides a site for further chemical modifications, such as coupling with carboxylic acid-based pharmacophores or participating in hydrogen bonding interactions within protein binding sites. These structural features make it a promising candidate for exploring new pharmacological pathways.

In recent years, there has been growing interest in the development of acetic acid derivatives as pharmacological agents due to their ability to modulate various biological processes. The acetic acid moiety in 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid can serve as a scaffold for designing molecules that interact with enzymes or receptors involved in metabolic pathways, inflammation, or neurodegeneration. For instance, derivatives of acetic acid have been investigated for their potential role in inhibiting proteases or kinases that are implicated in diseases such as cancer and autoimmune disorders.

One of the most compelling aspects of 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming issues such as poor oral bioavailability or susceptibility to enzymatic degradation. The cycloalkyl side chain in this compound can replace linear peptide segments, providing enhanced stability and improved pharmacokinetic properties. Researchers have leveraged similar structural motifs to develop inhibitors of angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs), which are key targets in cardiovascular and oncological research.

Recent advancements in computational chemistry and molecular modeling have further enhanced the utility of 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid as a starting material for drug design. High-throughput virtual screening (HTVS) and molecular dynamics simulations allow researchers to predict binding affinities and optimize molecular interactions with target proteins. These computational tools have been instrumental in identifying lead compounds that exhibit high selectivity and potency against disease-causing proteins. For example, studies have demonstrated that acetic acid derivatives can interact with allosteric sites on enzymes, providing an alternative approach to traditional covalent inhibition strategies.

The synthesis of 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid presents an interesting challenge due to the complexity of the cyclohexyl ring substitution pattern. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent methodologies employing transition metal catalysis have streamlined the process, enabling more efficient production of this compound on a laboratory scale. Transition metal-catalyzed reactions such as cross-coupling and hydrogenation have been particularly useful in constructing the desired stereocenter arrangement while maintaining high yields and enantioselectivity.

In addition to its pharmaceutical applications, 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid has shown promise in materials science research. The unique combination of functional groups makes it a suitable candidate for developing novel polymers or coatings with enhanced mechanical properties or biodegradability. For instance, polyesters derived from acetic acid-based monomers have been explored for their potential use in biocompatible implants or environmentally friendly packaging materials. These applications highlight the broad utility of this compound beyond traditional medicinal chemistry.

The biological activity of 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid has been investigated through both in vitro and in vivo studies. Initial assays have revealed that derivatives of this compound exhibit modulatory effects on several signaling pathways relevant to human health. For example, some analogs have demonstrated inhibitory activity against inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic benefits in managing chronic inflammatory diseases. Further research is needed to fully elucidate the mechanisms by which these compounds exert their effects and to identify optimal dosing regimens.

The future prospects for 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid are promising given its structural versatility and functional diversity. As drug discovery continues to evolve toward more targeted and personalized therapies, compounds like this one will play an increasingly important role in developing novel treatments for complex diseases. Collaborative efforts between synthetic chemists, biologists, and computational scientists will be essential in unlocking the full potential of this molecule and its derivatives.

1339077-80-3 (2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid) Related Products

- 893933-05-6(3-(3-methylphenyl)-6-2-oxo-2-(pyrrolidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)

- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)

- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)

- 1203090-46-3(N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)

- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)

- 1935277-39-6(1-(1-methylcyclopropyl)methylcyclopropan-1-ol)

- 13011-54-6(Sodium ammonium hydrogen phosphate)

- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)

- 52634-64-7((2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid)